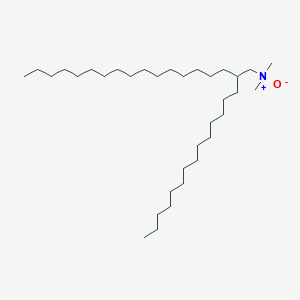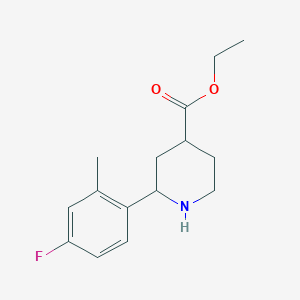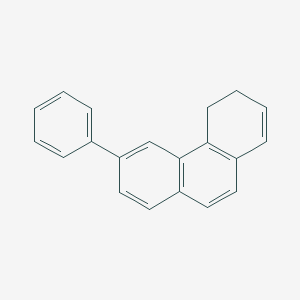
6-Phenyl-3,4-dihydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-3,4-dihydrophenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a phenanthrene backbone This compound is characterized by the presence of a phenyl group attached to the 6th position of the phenanthrene structure It is a colorless, crystalline solid that can exhibit fluorescence under ultraviolet light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3,4-dihydrophenanthrene can be achieved through the intermolecular annulation of benzynes with allenes. This method utilizes allenes as an unconventional diene component for the selective synthesis of phenanthrenes and dihydrophenanthrenes under the control of different benzyne precursors. The reaction conditions typically involve high atom-economy and good functional group compatibility .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3,4-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using reagents like chromic acid.
Reduction: Reduction with hydrogen gas and a catalyst such as Raney nickel can yield 9,10-dihydrophenanthrene.
Substitution: Electrophilic halogenation with bromine can produce 9-bromophenanthrene.
Common Reagents and Conditions
Oxidation: Chromic acid, tert-butyl hydroperoxide, and molybdenum acetylacetonate.
Reduction: Hydrogen gas and Raney nickel.
Substitution: Bromine for halogenation.
Major Products
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
6-Phenyl-3,4-dihydrophenanthrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Phenyl-3,4-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, it can inhibit nitric oxide production by reducing inducible nitric oxide synthase mRNA expression . Additionally, its radical-scavenging activity helps mitigate oxidative stress by neutralizing free radicals .
Comparison with Similar Compounds
Similar Compounds
- Lusianthridin
- Cannabidihydrophenanthrene
- Coelonin
- Hircinol
- Erianthridin
- 4,5-Dihydroxy-2-methoxy-9,10-dihydrophenanthrene
- Eulophiol
- 2,4,7-Trihydroxy-9,10-dihydrophenanthrene
Uniqueness
6-Phenyl-3,4-dihydrophenanthrene is unique due to its specific structural configuration, which includes a phenyl group at the 6th position. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
666188-24-5 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
6-phenyl-3,4-dihydrophenanthrene |
InChI |
InChI=1S/C20H16/c1-2-6-15(7-3-1)18-13-12-17-11-10-16-8-4-5-9-19(16)20(17)14-18/h1-4,6-8,10-14H,5,9H2 |
InChI Key |
BRCNYOBFXWPHMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C=CC3=C2C=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



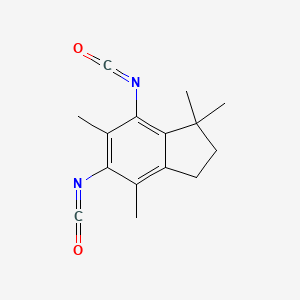
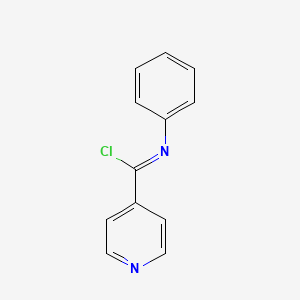
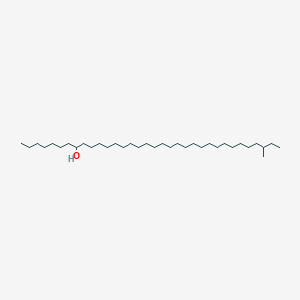
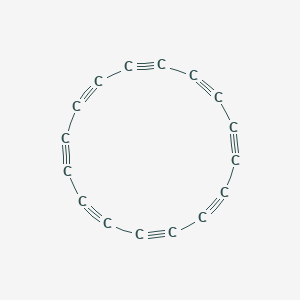

![4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol](/img/structure/B12543992.png)
![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)
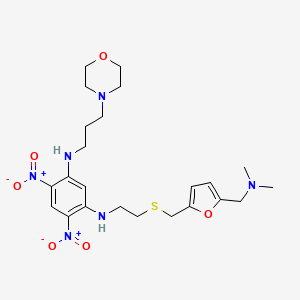
![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
